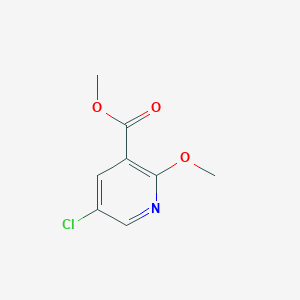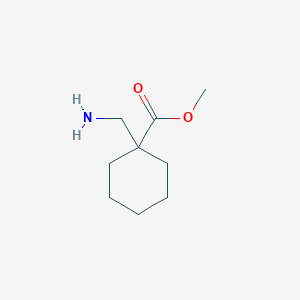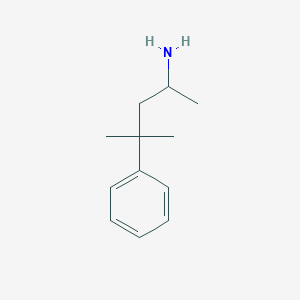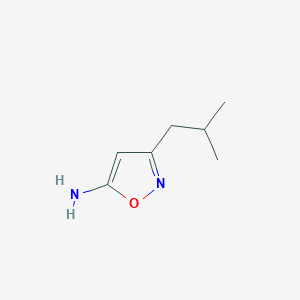
3-(2-Methylpropyl)-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropyl)-1,2-oxazol-5-amine, also known as MPA, is a synthetic compound and an important building block in the synthesis of various pharmaceuticals and other compounds. It is a versatile compound, with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. MPA has been used in the synthesis of many different types of drugs, including anticonvulsants, antipsychotics, antidepressants, and anti-inflammatory agents. In addition, MPA has been used in the synthesis of various polymers and other materials.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles and Macrocycles
Research has demonstrated the use of similar compounds in the synthesis of various heterocycles and macrocycles. For instance, Feroci et al. (2005) developed an efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, showcasing a potential application in creating complex organic structures (Feroci et al., 2005). Similarly, Merzhyievskyi et al. (2020) investigated the use of 2-amino-3,3-dichloroacrylonitrile for constructing macrocyclic structures such as cyclophanes with oxazole fragments (Merzhyievskyi et al., 2020).
Development of Antimicrobial Polymers
A study by Waschinski and Tiller (2005) explored the synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, demonstrating antimicrobial potential against bacteria like Staphylococcus aureus. This implies potential applications in developing antimicrobial materials or coatings (Waschinski & Tiller, 2005).
Nanoparticle Synthesis for Drug Delivery
Kampmann et al. (2016) described the synthesis of core-crosslinked nanoparticles using bifunctional poly(2-oxazoline) macromonomer surfactants. These nanoparticles, with surface functional groups, have implications in drug delivery and diagnostics, highlighting another application avenue for similar compounds (Kampmann et al., 2016).
Catalysis and Chemical Transformations
The compound's potential in catalysis and chemical transformations is also noteworthy. For example, Yakura et al. (2007) investigated the C-H amination reaction of a related compound, leading to the efficient formation of oxazolidinone, a valuable intermediate in organic synthesis (Yakura et al., 2007).
Propiedades
IUPAC Name |
3-(2-methylpropyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5(2)3-6-4-7(8)10-9-6/h4-5H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDIGBUGYPBFNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-1,2-oxazol-5-amine | |
CAS RN |
1057064-36-4 |
Source


|
| Record name | 3-(2-methylpropyl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)
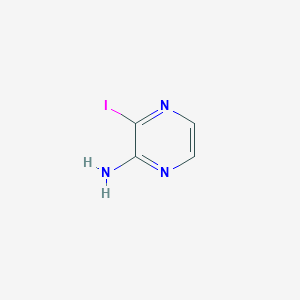
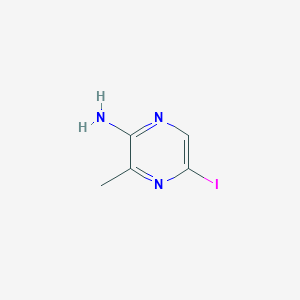
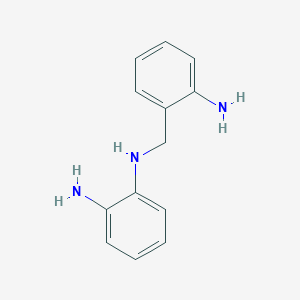
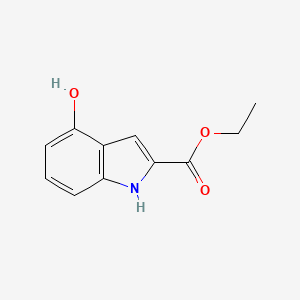
![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)
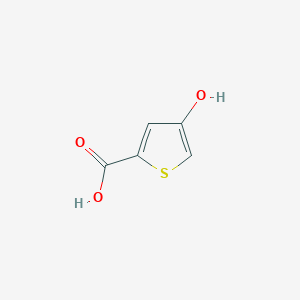
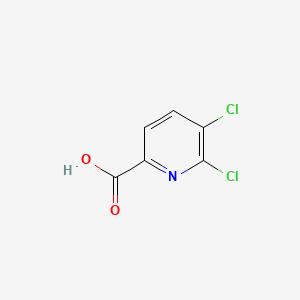
![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)
![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)
